molecular formula C7H6F3NO3 B1447165 2,4-Dihydroxy-3-methoxy-6-(trifluoromethyl)pyridine CAS No. 1214361-97-3

2,4-Dihydroxy-3-methoxy-6-(trifluoromethyl)pyridine

Cat. No.: B1447165
CAS No.: 1214361-97-3
M. Wt: 209.12 g/mol
InChI Key: OZRLWNDCIAEKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dihydroxy-3-methoxy-6-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by the presence of a pyridine ring substituted with hydroxyl, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-3-methoxy-6-(trifluoromethyl)pyridine typically involves starting from 2-chloro-6-(trifluoromethyl)pyridine. The chlorine atom is substituted with hydroxyl groups under high temperature and strong base conditions

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxy-3-methoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups, leading to the formation of simpler derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

2,4-Dihydroxy-3-methoxy-6-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism by which 2,4-Dihydroxy-3-methoxy-6-(trifluoromethyl)pyridine exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, influencing their activity and function. These interactions can modulate cellular pathways involved in proliferation, apoptosis, and metabolism .

Comparison with Similar Compounds

  • 2,6-Dihydroxy-4-(trifluoromethyl)pyridine
  • 2-Hydroxy-6-(trifluoromethyl)pyridine
  • 3-Methoxy-6-(trifluoromethyl)pyridine

Comparison: Compared to these similar compounds, 2,4-Dihydroxy-3-methoxy-6-(trifluoromethyl)pyridine is unique due to the specific arrangement of its substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-hydroxy-3-methoxy-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3/c1-14-5-3(12)2-4(7(8,9)10)11-6(5)13/h2H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRLWNDCIAEKFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(NC1=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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